Aclerastide
Aclerastide
Aclerastide, also known as DSC-127; NorLeu-3-A(1-7); NorLeu-3A(1-7), is an angiotensin receptor agonist potentially for the treatment of tissue regeneration in diabetic ulcers. Administration of NorLeu3-A(1-7) reduced fibrosis and scarring in the healing wounds. This action was more pronounced with longer administration of the peptide after injury. The action of this peptide was blocked by the AT receptor antagonist d-Ala7-angiotensin(1-7), which suggests that this receptor is involved in the healing responses to exogenous NorLeu3-A(1-7). Aclerastide may have the potential in accelerating wound repair and reducing scar formation.
Brand Name:
Vulcanchem
CAS No.:
227803-63-6
VCID:
VC0517082
InChI:
InChI=1S/C42H64N12O11/c1-4-6-9-28(50-36(59)29(10-7-16-47-42(44)45)49-35(58)27(43)20-33(56)57)37(60)51-30(18-24-12-14-26(55)15-13-24)38(61)53-34(23(3)5-2)39(62)52-31(19-25-21-46-22-48-25)40(63)54-17-8-11-32(54)41(64)65/h12-15,21-23,27-32,34,55H,4-11,16-20,43H2,1-3H3,(H,46,48)(H,49,58)(H,50,59)(H,51,60)(H,52,62)(H,53,61)(H,56,57)(H,64,65)(H4,44,45,47)/t23-,27-,28-,29-,30-,31-,32-,34-/m0/s1
SMILES:
CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Molecular Formula:
C42H64N12O11
Molecular Weight:
913 g/mol
Aclerastide
CAS No.: 227803-63-6
Inhibitors
VCID: VC0517082
Molecular Formula: C42H64N12O11
Molecular Weight: 913 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 227803-63-6 |
---|---|
Product Name | Aclerastide |
Molecular Formula | C42H64N12O11 |
Molecular Weight | 913 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C42H64N12O11/c1-4-6-9-28(50-36(59)29(10-7-16-47-42(44)45)49-35(58)27(43)20-33(56)57)37(60)51-30(18-24-12-14-26(55)15-13-24)38(61)53-34(23(3)5-2)39(62)52-31(19-25-21-46-22-48-25)40(63)54-17-8-11-32(54)41(64)65/h12-15,21-23,27-32,34,55H,4-11,16-20,43H2,1-3H3,(H,46,48)(H,49,58)(H,50,59)(H,51,60)(H,52,62)(H,53,61)(H,56,57)(H,64,65)(H4,44,45,47)/t23-,27-,28-,29-,30-,31-,32-,34-/m0/s1 |
Standard InChIKey | RUBMHAHMIJSMHA-LBWFYSSPSA-N |
Isomeric SMILES | CCCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
SMILES | CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Canonical SMILES | CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Appearance | Solid powder |
Description | Aclerastide, also known as DSC-127; NorLeu-3-A(1-7); NorLeu-3A(1-7), is an angiotensin receptor agonist potentially for the treatment of tissue regeneration in diabetic ulcers. Administration of NorLeu3-A(1-7) reduced fibrosis and scarring in the healing wounds. This action was more pronounced with longer administration of the peptide after injury. The action of this peptide was blocked by the AT receptor antagonist d-Ala7-angiotensin(1-7), which suggests that this receptor is involved in the healing responses to exogenous NorLeu3-A(1-7). Aclerastide may have the potential in accelerating wound repair and reducing scar formation. |
Purity | >98% (or refer to the Certificate of Analysis) |
Sequence | DRXYIHP |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | DSC-127; DSC 127; DSC127; NorLeu-3-A(1-7); NorLeu-3A(1-7); Aclerastide; Asp-arg-nle-tyr-ile-his-pro; NorLeu3-Angiotensin. |
Reference | 1: Abdallah WF, Louie SG, Zhang Y, Rodgers KE, Sivok E, S diZerega G, Humayun MS. NorLeu3A(1-7) Accelerates Clear Corneal Full Thickness Wound Healing. Invest Ophthalmol Vis Sci. 2016 Apr 1;57(4):2187-94. doi: 10.1167/iovs.15-18515. PubMed PMID: 27116546. 2: Singh N, Joshi S, Guo L, Baker MB, Li Y, Castellano RK, Raizada MK, Jarajapu YP. ACE2/Ang-(1-7)/Mas axis stimulates vascular repair-relevant functions of CD34+ cells. Am J Physiol Heart Circ Physiol. 2015 Nov 15;309(10):H1697-707. doi: 10.1152/ajpheart.00854.2014. Epub 2015 Sep 18. PubMed PMID: 26386115; PubMed Central PMCID: PMC4666983. 3: Rodgers KE, Bolton LL, Verco S, diZerega GS. NorLeu(3)-Angiotensin (1-7) [DSC127] as a Therapy for the Healing of Diabetic Foot Ulcers. Adv Wound Care (New Rochelle). 2015 Jun 1;4(6):339-345. Review. PubMed PMID: 26029484; PubMed Central PMCID: PMC4440979. 4: Balingit PP, Armstrong DG, Reyzelman AM, Bolton L, Verco SJ, Rodgers KE, Nigh KA, diZerega GS. NorLeu3-A(1-7) stimulation of diabetic foot ulcer healing: results of a randomized, parallel-group, double-blind, placebo-controlled phase 2 clinical trial. Wound Repair Regen. 2012 Jul-Aug;20(4):482-90. doi: 10.1111/j.1524-475X.2012.00804.x. Epub 2012 Jun 7. PubMed PMID: 22672145. 5: Rodgers K, Verco S, Bolton L, Dizerega G. Accelerated healing of diabetic wounds by NorLeu(3)-angiotensin (1-7). Expert Opin Investig Drugs. 2011 Nov;20(11):1575-81. doi: 10.1517/13543784.2011.619976. Epub 2011 Oct 6. Review. PubMed PMID: 21973177; PubMed Central PMCID: PMC3237292. 6: Rodgers KE, Ellefson DD, Espinoza T, Roda N, Maldonado S, Dizerega GS. Effect of NorLeu3-A(1-7) on scar formation over time after full-thickness incision injury in the rat. Wound Repair Regen. 2005 May-Jun;13(3):309-17. PubMed PMID: 15953051. 7: Rodgers KE, Espinoza T, Felix J, Roda N, Maldonado S, diZerega G. Acceleration of healing, reduction of fibrotic scar, and normalization of tissue architecture by an angiotensin analogue, NorLeu3-A(1-7). Plast Reconstr Surg. 2003 Mar;111(3):1195-206. PubMed PMID: 12621191. |
PubChem Compound | 9811551 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume